1-(Piperidin-4-yl)pyridin-2(1h)-one
Description
1-(Piperidin-4-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core fused with a piperidine moiety. This scaffold is notable for its versatility in medicinal chemistry, serving as a structural template for drug candidates targeting diverse biological pathways. The piperidinyl group enhances pharmacokinetic properties, such as solubility and bioavailability, while the pyridinone ring contributes to hydrogen bonding and π-π stacking interactions with target proteins .
Properties
IUPAC Name |
1-piperidin-4-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-3,8-9,11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVUMZCYOKVAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)pyridin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)pyridin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent such as chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Halogenated derivatives at specific positions on the pyridine ring.
Scientific Research Applications
1-(Piperidin-4-yl)pyridin-2(1h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1. Key Derivatives of 1-(Piperidin-4-yl)pyridin-2(1H)-one and Their Activities
Biological Activity
1-(Piperidin-4-yl)pyridin-2(1H)-one is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring attached to a pyridinone core, which is crucial for its biological activity. The synthesis typically involves cyclization reactions between piperidone derivatives and pyridine-based precursors. Common solvents used in these reactions include ethanol and methanol, often requiring heating to facilitate cyclization.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound shows promising anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Inflammation-related conditions may benefit from the anti-inflammatory properties of this compound. It has been observed to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to act as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it exhibits ATP-competitive inhibition of PKB (Protein Kinase B), which is crucial for cell survival and proliferation .
- Cytokine Modulation : By influencing cytokine release, particularly IL-1β, the compound can modulate immune responses, thereby reducing inflammation and potentially enhancing anticancer immunity .
Case Studies
Several studies have documented the effects of this compound in vivo:
- Tumor Xenograft Models : In experiments involving human tumor xenografts in nude mice, the compound demonstrated significant tumor growth inhibition at well-tolerated doses. This suggests a favorable therapeutic index for potential clinical applications .
- Inflammatory Disease Models : In models of inflammatory diseases, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage, indicating its potential as a therapeutic agent in chronic inflammatory conditions .
Summary of Findings
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
